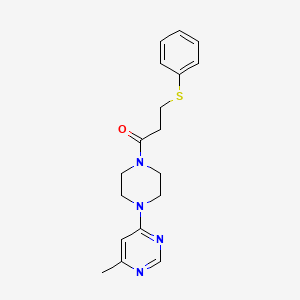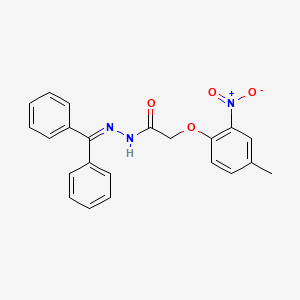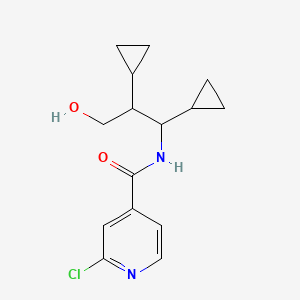![molecular formula C24H21FN2O4S B2422238 6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE CAS No. 897624-51-0](/img/structure/B2422238.png)
6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-FLUORO-3-(4-METHOXYBENZENESULFONYL)-N-[(4-METHOXYPHENYL)METHYL]QUINOLIN-4-AMINE is a useful research compound. Its molecular formula is C24H21FN2O4S and its molecular weight is 452.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- The synthesis of fluorine-substituted quinoline derivatives has shown that these compounds exhibit promising anti-inflammatory activities. For example, derivatives synthesized through Michael addition reactions demonstrated inhibitory effects on LPS-induced NO secretion, indicating potential applications in treating inflammatory conditions (Yue Sun et al., 2019).
- Novel fluorophores based on 6-methoxy-4-quinolone derivatives have been developed, showcasing strong fluorescence across a wide pH range in aqueous media. These compounds are highly stable and suitable for biomedical analysis as fluorescent labeling reagents, offering advancements in the detection and analysis of biological samples (Junzo Hirano et al., 2004).
Materials Science Applications
- In the realm of materials science, the development of sulfonated poly(arylene ether sulfone) copolymers using sulfonated side-chain grafting units derived from fluorinated compounds has been reported. These materials exhibit high proton conductivity and low water uptake, making them promising candidates for fuel cell applications and proton exchange membranes (D. Kim et al., 2008).
Fluorescence and Sensing Applications
- The study of fluorinated quinoline-3-carboxylic acids revealed their phototoxic properties and potential mechanisms involving heterolytic defluorination, which could inform the design of safer therapeutic agents and contribute to understanding drug phototoxicity (E. Fasani et al., 1999).
- Fluorophore derivatives, such as those related to Zinquin, which are specific for zinc(II), have been synthesized and studied for their applications in the detection and study of biological zinc(II). These compounds form fluorescent complexes with zinc(II), demonstrating their utility in biological imaging and analysis (M. Kimber et al., 2003).
Therapeutic Research
- Research into isatin derivatives, including those structurally related to "6-fluoro-N-(4-methoxybenzyl)-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine," has shown significant in vitro cytotoxic activities against various cancer cell lines. These findings indicate the potential of such compounds in the development of new anticancer drugs (S. S. Reddy et al., 2013).
Propiedades
IUPAC Name |
6-fluoro-N-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-30-18-6-3-16(4-7-18)14-27-24-21-13-17(25)5-12-22(21)26-15-23(24)32(28,29)20-10-8-19(31-2)9-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEVEBSUGYISPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2422157.png)

![4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline](/img/structure/B2422159.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2422162.png)


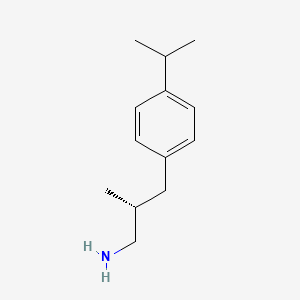

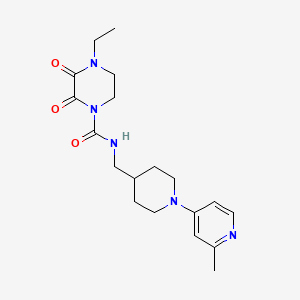
![tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate hydrochloride](/img/structure/B2422173.png)
